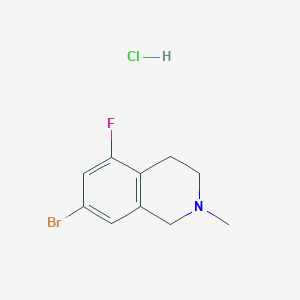
C10H12BrClFN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反应分析
Types of Reactions
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the bromine atom with other nucleophiles such as amines or thiols .
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide , potassium carbonate , and various amines .
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride .
Major Products
The major products formed from these reactions include substituted benzylamines , ketones , aldehydes , alcohols , and amines .
科学研究应用
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors or enzymes , modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in neurotransmitter modulation and signal transduction .
相似化合物的比较
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: can be compared with other similar compounds such as:
- 3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
- N-(4-Bromo-2-fluorobenzyl)cyclopropanamine
These compounds share similar structural features but differ in their chemical properties and biological activities . The unique combination of bromine , fluorine , and cyclopropanamine in N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride contributes to its distinct reactivity and
属性
分子式 |
C10H12BrClFN |
|---|---|
分子量 |
280.56 g/mol |
IUPAC 名称 |
7-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11BrFN.ClH/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12;/h4-5H,2-3,6H2,1H3;1H |
InChI 键 |
ZMGOCVOUHHILQZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1)C=C(C=C2F)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















